N-(2-Chlorophenyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of N-(2-Chlorophenyl)benzamide and closely related compounds has been explored through various chemical routes. Notably, efficient procedures for the synthesis involve reactions that yield these compounds in high to quantitative yields, highlighting the compound's accessibility for further studies (Guirado et al., 2002).
Molecular Structure Analysis
The molecular structure of N-(2-Chlorophenyl)benzamide has been detailed through crystallographic studies, showing the compound's conformation and bond parameters. Its structure is stabilized by extensive intramolecular hydrogen bonds, with dihedral angles indicating the spatial arrangement of its molecular framework (Gowda et al., 2007).
Chemical Reactions and Properties
Research has demonstrated the compound's involvement in intramolecular coupling-cyclization reactions, facilitated by copper(II)-catalyzed coupling, underlining its reactivity and potential for creating benzothiazoles (Jaseer et al., 2010).
Physical Properties Analysis
The physical properties of N-(2-Chlorophenyl)benzamide, including its crystallographic characteristics, have been elucidated through X-ray diffraction data. The compound exhibits specific crystal packing and hydrogen bonding patterns that contribute to its solid-state structure (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including vibrational spectra and electronic spectra of N-(2-Chlorophenyl)benzamide derivatives, have been explored. Studies employing UV-vis, FT-IR, and FT-Raman spectroscopy, alongside DFT calculations, offer insights into the compound's electronic structure and reactivity (Rao et al., 2015).
Scientific Research Applications
Structural Characteristics : Several studies have detailed the conformations and bond parameters of N-(2-Chlorophenyl)benzamide, noting similarities with other benzanilides. These studies often describe the dihedral angles within the molecule and how molecules are linked through hydrogen bonds, contributing to an understanding of its chemical structure and properties (Gowda et al., 2008), (Gowda et al., 2007), (Gowda et al., 2008).
Potential Anti-inflammatory Properties : A study explored the anti-inflammatory effects of compounds structurally related to N-(2-Chlorophenyl)benzamide, demonstrating significant inhibition of oedema in animal models. This suggests potential therapeutic applications in treating inflammation (Torres et al., 1999).
Role in Organic Synthesis : Research shows that N-(2-Chlorophenyl)benzamide can be involved in copper-catalysed intramolecular O-arylation, aiding in the synthesis of benzoxazoles. This indicates its utility in organic chemistry and pharmaceutical synthesis (Wu et al., 2014).
Drug Development and Radiolabelling : Studies have also investigated the synthesis and characterization of compounds with N-(2-Chlorophenyl)benzamide structure for applications in drug development and radiolabelling. This includes exploring its role as a receptor antagonist and in enhancing the efficacy of certain drugs (Hong et al., 2015), (Kersey et al., 1996).
Potential in Cancer Therapy : There's research indicating that derivatives of N-(2-Chlorophenyl)benzamide could have applications in targeting melanoma cells, showing higher cytotoxicity against certain cancer cell lines compared to standard treatments (Wolf et al., 2004).
Antiepileptic and Antimicrobial Properties : Other studies have explored its derivatives for anticonvulsant and antimicrobial activities, highlighting the potential of N-(2-Chlorophenyl)benzamide-related compounds in treating epilepsy and microbial infections (Afolabi et al., 2012), (Nayak et al., 2016).
Safety And Hazards
The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .
Future Directions
properties
IUPAC Name |
N-(2-chlorophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZRWUSAQSKAGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144520 | |
Record name | Benzamide, N-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24788481 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Chlorophenyl)benzamide | |
CAS RN |
1020-39-9 | |
Record name | N-(2-Chlorophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N-(2-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Chlorophenyl)benzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N-(2-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10144520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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